molecular formula C11H14N2O2 B15252383 2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B15252383
M. Wt: 206.24 g/mol
InChI Key: PTEAVCTXOPQNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-11(15-2)7-13(8-11)10-9(6-14)4-3-5-12-10/h3-6H,7-8H2,1-2H3

InChI Key

PTEAVCTXOPQNSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=CC=N2)C=O)OC

Origin of Product

United States

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